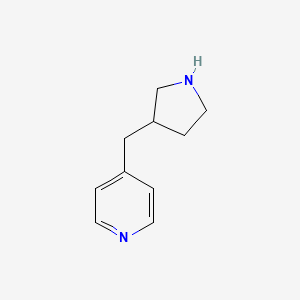

4-(Pyrrolidin-3-ylmethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

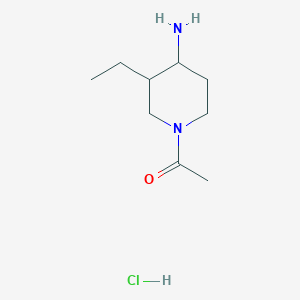

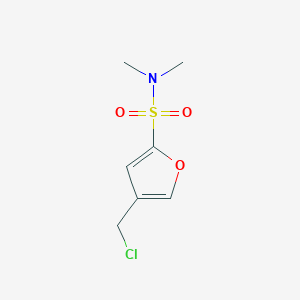

4-(Pyrrolidin-3-ylmethyl)pyridine is a heterocyclic compound with a pyridine ring substituted at the 4-position by a pyrrolidin-3-ylmethyl group. The pyrrolidine moiety contributes to its three-dimensional shape and potential interactions with biological targets. This scaffold has garnered interest in drug discovery due to its versatility and potential for developing biologically active compounds .

Synthesis Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis of Anticancer Compounds

4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a derivative of 4-(Pyrrolidin-3-ylmethyl)pyridine, is a critical intermediate in the synthesis of small molecule anticancer drugs. Its synthesis, involving acetal, nucleophilic, and hydrolysis reactions, yields compounds that show promise in cancer treatment, particularly for breast, lymphoma, and colon cancers (Zhang et al., 2018).

Pyrrolidines in Medicinal Chemistry

Pyrrolidines, like this compound, are essential in medicinal chemistry. They are used in various medical applications, including as components in drugs and agrochemical substances. Their study is crucial for developing new therapeutic agents (Żmigrodzka et al., 2022).

Intercalating Nucleic Acids

N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a compound related to this compound, has been synthesized for use in intercalating nucleic acids (INAs). These INAs show potential for destabilizing DNA/RNA duplexes, which can be utilized in gene regulation and therapy (Filichev & Pedersen, 2003).

Synthesis of Highly Functionalized Compounds

The synthesis of 4-(Pyridin-2-ylmethyl)-2-aminopyrroles, closely related to this compound, through a multi-component tether catalysis demonstrates the versatility of pyridinylmethyl compounds in producing a variety of functionally diverse molecules. This versatility is significant for the synthesis of compounds found in nature (Li et al., 2019).

Antibacterial Activity

Certain derivatives of this compound exhibit potent antibacterial activity against various bacterial strains. This highlights the potential of these compounds in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Catalyst in Chemical Reactions

4-(Pyrrolidin-1-yl)pyridine has been used as a catalyst in the deconjugative esterification of certain acids, demonstrating its utility in facilitating chemical transformations (Sano et al., 2006).

Wirkmechanismus

Target of Action

Pyrrolidine derivatives, which include 4-(pyrrolidin-3-ylmethyl)pyridine, have been reported to show selectivity towards various targets, including enzymes like bace1 .

Mode of Action

It’s known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence how the compound interacts with its targets.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemische Analyse

Biochemical Properties

4-(Pyrrolidin-3-ylmethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a base catalyst in organic reactions, which is attributed to its high basicity (pKa = 9.58) compared to other similar compounds . This compound can interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmission processes . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter the activity of metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function . For example, its interaction with acetylcholinesterase inhibits the enzyme’s activity, leading to increased levels of acetylcholine in synaptic clefts . This compound can also affect gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered enzyme activity and gene expression patterns . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory by modulating neurotransmitter levels . At higher doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of key metabolites . The compound’s interaction with cofactors such as NAD+ and FAD can also influence its metabolic fate and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the brain and liver . This distribution pattern is important for understanding its pharmacokinetics and potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity by directing it to specific cellular compartments . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-(pyrrolidin-3-ylmethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-4-11-5-2-9(1)7-10-3-6-12-8-10/h1-2,4-5,10,12H,3,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVBBPJVZRTQLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316223-46-7 |

Source

|

| Record name | 4-[(pyrrolidin-3-yl)methyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)

![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)

![Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride](/img/structure/B1376642.png)

![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)